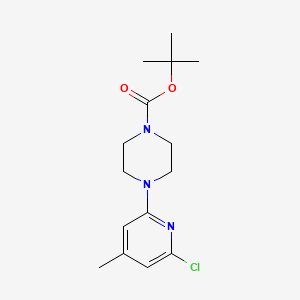

tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 2140305-50-4) is a piperazine derivative featuring a tert-butyl carbamate protecting group and a substituted pyridine ring. The compound’s molecular formula is C₁₅H₂₂ClN₃O₂, with a molecular weight of 311.81 g/mol . The pyridine ring is substituted at the 2-position with a piperazine-carboxylate moiety and at the 4- and 6-positions with methyl and chlorine groups, respectively. This structure is critical in medicinal chemistry, where piperazine-pyridine hybrids are often explored as intermediates for kinase inhibitors or PROTAC (Proteolysis-Targeting Chimera) degraders .

The tert-butyl group enhances solubility in organic solvents, while the chlorine and methyl substituents modulate electronic and steric properties, influencing binding interactions with biological targets. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous procedures in the literature (e.g., Suzuki coupling for pyridine-piperazine derivatives) .

Properties

IUPAC Name |

tert-butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-11-9-12(16)17-13(10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYSPIUIERKHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-chloro-4-methylpyridine with piperazine, followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate and analogous compounds:

Key Structural and Functional Insights

Positional Isomerism :

- The target compound and its 3-pyridinylmethyl analog (CAS 939986-35-3) share identical molecular weights but differ in substituent placement. The 2-pyridine derivative (target) may exhibit better steric alignment with hydrophobic enzyme pockets compared to the 3-pyridine isomer .

Heterocyclic Core Modifications: Replacing pyridine with pyrimidine (e.g., CAS 932046-78-1) introduces additional nitrogen atoms, altering electronic properties. The methylthio group in this derivative enhances lipophilicity (logP ~2.8 vs.

Functional Group Effects: Substituting chlorine with an amino group (CAS 571188-59-5) increases polarity (TPSA: ~75 vs. ~55 Ų for the target), favoring aqueous solubility but reducing membrane permeability. This trade-off is critical in drug design for balancing bioavailability and target engagement .

Reactivity and Stability: The nitro and cyano groups in CAS 474330-06-8 render the compound more electrophilic, facilitating nucleophilic aromatic substitution reactions. However, nitro groups may confer metabolic instability compared to the chloro-methyl combination in the target compound .

Biological Activity

Overview

tert-Butyl 4-(6-chloro-4-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative notable for its potential biological activities. This compound, characterized by a chlorinated methylpyridine moiety and a tert-butyl ester group, has garnered attention in medicinal chemistry for its applications in drug development and as a chemical intermediate.

- Molecular Formula : C15H22ClN3O2

- Molecular Weight : 311.81 g/mol

- CAS Number : 2140305-50-4

- SMILES Notation : Cc1cc(Cl)nc(c1)N1CCN(CC1)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways relevant to disease mechanisms.

Inhibitory Activity

Research indicates that derivatives of this compound have been investigated for their inhibitory effects on specific biological targets. For instance, studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound's binding affinity and selectivity profiles have shown promise, with IC50 values indicating moderate inhibition capabilities against Mpro .

Study on SARS-CoV-2 Inhibition

A recent study identified several compounds, including those related to piperazine derivatives, as potential inhibitors of the SARS-CoV-2 Mpro. The compound this compound was part of a broader screening effort that employed deep reinforcement learning for drug design. While specific binding affinities were not disclosed for this compound alone, it was categorized among promising candidates for further optimization .

Comparative Analysis with Similar Compounds

In comparative studies, this compound was evaluated alongside other piperazine derivatives. The presence of the chlorinated methylpyridine moiety was noted to enhance its biological activity compared to non-chlorinated analogs. This unique structural feature contributes to its specific interactions with biological targets .

Applications in Medicinal Chemistry

The compound has been utilized in various applications within medicinal chemistry:

- Drug Development : Investigated for its potential role in developing new pharmaceuticals targeting viral infections and other diseases.

- Enzyme Inhibition Studies : Used as a tool compound to study enzyme kinetics and mechanisms.

Summary Table of Biological Activity

| Activity | Target | IC50 Value | Comments |

|---|---|---|---|

| Mpro Inhibition | SARS-CoV-2 Mpro | Moderate | Part of a larger screening study |

| Enzyme Modulation | Various Enzymes | Not specified | Potential inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.